(2-Chloro-6-methylphenyl)methanol
Overview
Description
“(2-Chloro-6-methylphenyl)methanol” is an aromatic compound . It is related to chloroacetic acid .
Synthesis Analysis
The synthesis of “(2-Chloro-6-methylphenyl)methanol” involves the reaction of 2-chloro-6-methylbenzoic acid with 1M BH3 in dry THF . There are also other methods of synthesis mentioned in patents and scientific articles .Molecular Structure Analysis
The molecular formula of “(2-Chloro-6-methylphenyl)methanol” is C8H9ClO . The InChI code is 1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES is CC1=C(C(=CC=C1)Cl)CO .Scientific Research Applications
1. Synthesis and Chemical Reactions
(2-Chloro-6-methylphenyl)methanol has been studied in the context of chemical synthesis, particularly involving palladium-catalyzed reactions. For instance, a study by Sun, Sun, and Rao (2014) demonstrated its preparation through palladium catalyzed C-H halogenation reactions, highlighting advantages like milder reaction conditions and higher yields compared to traditional methods (Sun, Sun, & Rao, 2014).
2. Material Science and Industrial Applications
In material science and industrial applications, (2-Chloro-6-methylphenyl)methanol-related compounds have been utilized. Dalena et al. (2018) discussed methanol as a building block for complex chemical structures and its role as a clean-burning fuel with a high octane number (Dalena et al., 2018). Additionally, Whitaker et al. (2017) engineered Escherichia coli for the biological conversion of methanol to specialty chemicals, demonstrating the utility of methanol-related compounds in biotechnological applications (Whitaker et al., 2017).
3. Photocyclization and Molecular Structure
Photocyclization reactions involving methanol and related compounds have also been studied. For example, Sakurai et al. (2003) investigated the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives in methanol, providing insights into regioselective formation of complex organic structures (Sakurai et al., 2003). Additionally, the crystal and molecular structure analysis of related compounds, such as the study by Lakshminarayana et al. (2009), contributes to the understanding of molecular interactions and synthesis (Lakshminarayana et al., 2009).
4. Environmental and Analytical Chemistry
The role of (2-Chloro-6-methylphenyl)methanol-related compounds in environmental and analytical chemistry has been explored. For instance, Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances used as disinfectant agents, including 4-chloro-3-methylphenol, highlighting the importance of these compounds in environmental studies (Baranowska & Wojciechowska, 2012).
Safety And Hazards
properties
IUPAC Name |
(2-chloro-6-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIYFJNPRFWSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methylphenyl)methanol |
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Citations
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